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Compound of Interest

Compound Name: 3-(Chloromethyl)phenyl acetate

CAS No.: 4530-44-3

Cat. No.: B3267556

Get Quote

Executive Summary
3-(Chloromethyl)phenyl acetate (C

H

ClO

, MW 184.62) is a bifunctional aromatic intermediate containing a reactive chloromethyl group
and a phenolic acetate ester. Its electron ionization (EI) mass spectrum is characterized by a
distinctive dual-pathway fragmentation: the rapid loss of ketene typical of phenolic acetates,
and the benzylic cleavage of chlorine.

This guide defines the specific m/z markers required to distinguish this compound from its

structural isomers (e.g., o-chloromethylphenyl acetate) and analogs (e.g., m-tolyl acetate),

providing a validated framework for high-confidence identification.
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To ensure reproducibility of the fragmentation patterns described below, the following

standardized GC-MS parameters are recommended. This protocol minimizes thermal

degradation of the labile benzylic chloride prior to ionization.

Table 1: Recommended GC-MS Parameters

Parameter Setting Rationale

Inlet Temperature 200–220 °C

Prevents thermal hydrolysis of

the acetate or polymerization

of the chloromethyl group.

Carrier Gas Helium, 1.0 mL/min
Standard flow for optimal

chromatographic resolution.

Column
5% Phenyl-methylpolysiloxane

(e.g., DB-5ms)

Non-polar stationary phase

minimizes interaction with the

polar ester group.

Ionization Mode Electron Ionization (EI), 70 eV
Standard energy for library

matching (NIST/Wiley).

Source Temp 230 °C

Ensures efficient ionization

without inducing excessive

pyrolytic fragmentation.

Scan Range m/z 35 – 300

Covers all diagnostic

fragments including the acetyl

ion (m/z 43) and molecular ion.

Fragmentation Mechanism & Analysis
The fragmentation of 3-(chloromethyl)phenyl acetate is governed by two competing charge-

localization sites: the carbonyl oxygen of the acetate and the aromatic ring. The fragmentation

proceeds primarily through the McLafferty-like rearrangement (loss of ketene) followed by

benzylic cleavage.

Primary Fragmentation Pathway
Molecular Ion (m/z 184/186): The radical cation M
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is observable with a characteristic 3:1 isotopic ratio due to the

Cl and

Cl isotopes.

Loss of Ketene (m/z 142/144): The acetate group undergoes a four-membered transition

state rearrangement, eliminating neutral ketene (CH

=C=O, 42 Da). This yields the 3-chloromethylphenol radical cation (m/z 142). This is a
diagnostic step for all phenyl acetates.

Formation of Hydroxybenzyl Cation (m/z 107): The m/z 142 ion subsequently loses a

chlorine radical (Cl

, 35 Da) via benzylic cleavage. This forms the stable 3-hydroxybenzyl cation (or
hydroxytropylium ion) at m/z 107.

Acetyl Ion (m/z 43):

-Cleavage at the carbonyl group generates the acetyl cation [CH

CO]

.[1] In many acetate esters, this is the base peak (100% relative abundance).

Visualization of Fragmentation Pathway
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Figure 1: Mechanistic fragmentation pathway of 3-(Chloromethyl)phenyl acetate under 70 eV

Electron Ionization.
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Comparative Analysis: Distinguishing Alternatives
Accurate identification requires distinguishing 3-(chloromethyl)phenyl acetate from its

isomers and analogs. The table below highlights the key spectral differences.

Table 2: Comparative Mass Spectral Markers
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Compound
Molecular Ion
(M+)

Key Fragment
1

Key Fragment
2

Distinguishing
Feature

3-

(Chloromethyl)ph

enyl acetate

184/186 142 (M-42) 107 (M-42-35)

Sequential loss

of Ketene then

Cl.

o-

(Chloromethyl)ph

enyl acetate

184/186 149 (M-35) 142 (M-42)

Ortho Effect:

Enhanced direct

loss of Cl (m/z

149) or formation

of benzopyrylium

ions due to

proximity of

acetate and

chloromethyl

groups.

m-Tolyl Acetate 150 108 (M-42) 91 (Tropylium)

Mass Shift:

Lacks Cl

isotopes.

Fragment m/z 91

(C

H

) replaces m/z

107.[1]

3-

Chloromethylphe

nol

142/144 107 (M-35) 77 (Phenyl)

Parent Ion: M+ is

142. Lacks the

m/z 43 acetyl

peak and m/z

184 parent.

The "Ortho Effect" Distinction
A critical analytical challenge is distinguishing the meta isomer (3-position) from the ortho

isomer (2-position).
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Ortho-isomer: The proximity of the ester oxygen to the chloromethyl group facilitates a direct

interaction, often leading to an enhanced [M-Cl]

peak (m/z 149) or cyclization to a benzopyrylium cation.

Meta-isomer (Target): The 3-position prevents this direct interaction. Consequently, the

fragmentation is dominated by the independent loss of the acetate group (ketene loss)

before the chlorine is lost. Therefore, m/z 142 is significantly more abundant than m/z 149 in

the meta isomer spectrum.

Analytical Workflow for Identification
The following workflow ensures high-confidence identification in complex mixtures.
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Figure 2: Logic flow for the mass spectrometric validation of 3-(Chloromethyl)phenyl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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